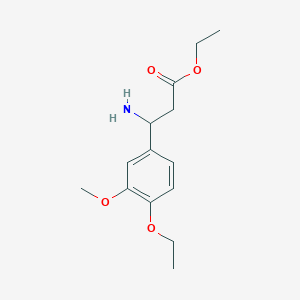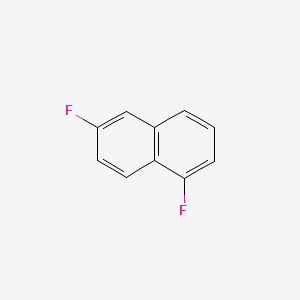
5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, a tert-butyl group, a hydroxyl group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-tert-butyl-2-hydroxy-6-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Ketones or aldehydes are the major products.
Reduction Products: Alcohols or aldehydes are typically formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems.
Vergleich Mit ähnlichen Verbindungen
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-hydroxybenzoic acid: Lacks the tert-butyl and methyl groups, leading to variations in physical and chemical properties.
5-Bromo-3-hydroxy-2-methylbenzoic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: The presence of the bromine atom, tert-butyl group, hydroxyl group, and methyl group in 5-Bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid makes it unique in terms of its reactivity and potential applications. These functional groups provide a versatile platform for chemical modifications and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
59889-29-1 |
|---|---|
Molekularformel |
C12H15BrO3 |
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
5-bromo-3-tert-butyl-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-6-8(13)5-7(12(2,3)4)10(14)9(6)11(15)16/h5,14H,1-4H3,(H,15,16) |
InChI-Schlüssel |
ZCEGRDRWYWAQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dihydro-4H-thieno[3,2-c]pyran](/img/structure/B8790857.png)




![(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B8790900.png)



![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B8790938.png)

